REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:15])[C:5](=[CH:11]OCC)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=1>>[CH2:9]([O:8][C:6](=[O:7])[C:5](=[CH:11][NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=1)[C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH3:10]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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C(C)OC(C(C(=O)OCC)=COCC)=O
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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NC1=NC(=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the product was recrystallized from dichloromethane and hexane
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Name
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Type
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product
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Smiles
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C(C)OC(C(C(=O)OCC)=CNC1=NC(=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |